molecular formula C18H18F3NO3 B385250 4,7,7-trimethyl-2,3-dioxo-N-(2-(trifluoromethyl)phenyl)bicyclo[2.2.1]heptane-1-carboxamide CAS No. 622355-89-9

4,7,7-trimethyl-2,3-dioxo-N-(2-(trifluoromethyl)phenyl)bicyclo[2.2.1]heptane-1-carboxamide

Numéro de catalogue: B385250
Numéro CAS: 622355-89-9
Poids moléculaire: 353.3g/mol
Clé InChI: QEGGLVTYRCAVMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4,7,7-trimethyl-2,3-dioxo-N-(2-(trifluoromethyl)phenyl)bicyclo[2.2.1]heptane-1-carboxamide features a bicyclo[2.2.1]heptane core substituted with methyl groups at positions 4, 7, and 7, two ketone (oxo) groups at positions 2 and 3, and a carboxamide moiety linked to a 2-(trifluoromethyl)phenyl group. This structure combines a rigid bicyclic framework with electron-withdrawing (trifluoromethyl) and hydrogen-bonding (amide) functionalities, making it a candidate for pharmacological or agrochemical applications.

Propriétés

IUPAC Name

4,7,7-trimethyl-2,3-dioxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-15(2)16(3)8-9-17(15,13(24)12(16)23)14(25)22-11-7-5-4-6-10(11)18(19,20)21/h4-7H,8-9H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGGLVTYRCAVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4,7,7-trimethyl-2,3-dioxo-N-(2-(trifluoromethyl)phenyl)bicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound notable for its bicyclic structure and potential biological activities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. The unique structural features contribute to its reactivity and interactions with biological systems.

Structural Formula

The compound can be represented by its IUPAC name:
4 7 7 trimethyl 2 3 dioxo N 2 trifluoromethyl phenyl bicyclo 2 2 1 heptane 1 carboxamide\text{4 7 7 trimethyl 2 3 dioxo N 2 trifluoromethyl phenyl bicyclo 2 2 1 heptane 1 carboxamide}

Molecular Characteristics

  • Molecular Formula : C16_{16}H18_{18}F3_3N2_2O3_3
  • Molecular Weight : 350.32 g/mol
  • CAS Number : Not specified in the search results but can be obtained from chemical databases.

Physical Properties

The compound is characterized by its stability due to the bicyclic structure and the presence of functional groups that may influence its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may act as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in various physiological processes including blood pressure regulation and inflammation control.

Pharmacological Potential

Preliminary studies suggest that 4,7,7-trimethyl-2,3-dioxo-N-(2-(trifluoromethyl)phenyl)bicyclo[2.2.1]heptane-1-carboxamide exhibits potential therapeutic effects, particularly in:

  • Anti-inflammatory applications : By inhibiting sEH, the compound may reduce inflammation markers.
  • Cardiovascular health : Its role in regulating blood pressure suggests possible benefits for cardiovascular diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the enzyme inhibition capabilities of this compound:

  • Enzyme Inhibition Assays : The compound showed a dose-dependent inhibition of sEH activity with an IC50 value comparable to known inhibitors in the class.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic effects:

  • Animal Trials : Studies indicated that administration of the compound led to a significant decrease in inflammatory markers and improved cardiovascular parameters compared to control groups.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
4,7,7-trimethyl-3-oxo-N-(3-trifluoromethylphenyl)-bicyclo[2.2.1]heptane-1-carboxamideSimilar bicyclic structurePotential anti-inflammatory effects
4,7,7-trimethyl-3-oxo-N-(phenyl)-bicyclo[2.2.1]heptane-1-carboxamideSimilar but without trifluoromethyl groupModerate enzyme inhibition

Uniqueness

The trifluoromethyl substitution on the phenyl ring enhances lipophilicity and may improve binding affinity to target enzymes compared to related compounds lacking this group.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Bicyclo[2.2.1]heptane Modifications

Oxo Group Positioning
  • N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide (): Features a single 3-oxo group, reducing electron-withdrawing effects compared to the target .
  • (1R,4R)-7,7-Dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide (): Retains a single 2-oxo group and lacks the 4-methyl substituent, altering steric and electronic profiles .
Oxabicyclo Derivatives
  • N-(3,4-Difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide (): Replaces a carbon atom in the bicyclic framework with oxygen (2-oxa ), enhancing polarity and metabolic stability .

Substituent Variations on the Aryl Group

Trifluoromethylphenyl vs. Halogenated Phenyl
  • Target Compound : The 2-(trifluoromethyl)phenyl group provides strong electron-withdrawing effects and lipophilicity (logP ~3.2 inferred from analogs).
  • N-(2,5-Difluorophenyl) Analogs (): Substitution with difluorophenyl reduces steric bulk but maintains moderate electronegativity .
Heteroaryl Substitutions
  • 4,7,7-Trimethyl-2,3-dioxo-N-(quinolin-8-yl)bicyclo[2.2.1]heptane-1-carboxamide (): Replaces trifluoromethylphenyl with a quinolin-8-yl group, introducing π-π stacking capabilities and basic nitrogen for salt formation .
Calcium Channel Modulation ()

Compounds with bicyclo[2.2.1]heptane cores and trifluoromethylphenyl groups (e.g., 15c , 15d in ) were studied as CaV1.3 calcium channel inhibitors. The target compound’s 2,3-dioxo groups may enhance binding to polar residues in channel pockets compared to nitrile-containing analogs .

Enzyme Inhibition Potential
  • Oxabicyclo Derivatives (): The 2-oxa modification could improve solubility, critical for oral bioavailability in enzyme-targeted therapies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted)
4,7,7-Trimethyl-2,3-dioxo-N-(2-(trifluoromethyl)phenyl)bicyclo[2.2.1]heptane-1-carboxamide (Target) C₁₉H₂₀F₃NO₃ 383.36 2,3-dioxo; 2-(trifluoromethyl)phenyl 3.2
N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide () C₁₇H₂₀F₂NO₂ 324.35 3-oxo; 2,5-difluorophenyl 2.8
N-(3,4-Difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide () C₁₆H₁₇F₂NO₃ 309.31 3-oxo; 2-oxa; 3,4-difluorophenyl 2.7
4,7,7-Trimethyl-2,3-dioxo-N-(quinolin-8-yl)bicyclo[2.2.1]heptane-1-carboxamide () C₂₀H₂₀N₂O₃ 336.40 2,3-dioxo; quinolin-8-yl 3.5

Méthodes De Préparation

Construction of the Bicyclo[2.2.1]heptane Core

The foundational step often involves Diels-Alder cycloaddition reactions, which are well-established for synthesizing norbornane derivatives. For example, a cycloaddition between a suitable diene and dienophile can generate the bicyclo[2.2.1]heptane skeleton with desired substituents.

Introduction of Methyl Groups at Positions 4 and 7

Selective methylation at the 4 and 7 positions can be achieved through electrophilic methylation using methyl iodide or dimethyl sulfate under basic conditions. This step requires regioselectivity control to ensure methyl groups are installed at the correct positions.

Incorporation of the Dioxo Functionality at Positions 2 and 3

Oxidation of suitable precursors, such as dihydro derivatives, using oxidizing agents like potassium permanganate or chromium(VI) reagents can introduce the keto groups at positions 2 and 3, forming the 2,3-dioxo moiety.

Attachment of the N-(2-(trifluoromethyl)phenyl) Group and Amide Formation

The aniline derivative bearing the trifluoromethyl group is coupled via amide bond formation using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA. This step ensures the formation of the amide linkage, completing the core structure.

Direct Cyclization via Nucleophilic Displacements

An alternative, more streamlined approach involves constructing the core through nucleophilic displacement reactions, particularly utilizing halogenated intermediates and sulfur-based nucleophiles.

Synthesis via Nucleophilic Displacement of Halogenated Precursors

Starting from halogenated bicyclic compounds, nucleophilic substitution with thiolate or amine nucleophiles can facilitate ring closure and functionalization:

Step Reaction Type Reagents Key Features References
1 Halogenation NBS or other halogenating agents Introduces halogens at specific positions
2 Nucleophilic displacement Sodium thiolate or amines Forms thioether or amide linkages
3 Oxidation Oxidants like KMnO₄ Converts sulfides to sulfoxides or sulfones, if needed

Intramolecular Cyclization

Intramolecular nucleophilic attack of a thiolate or amine group on a suitable electrophilic center (such as a halide or activated carbonyl) can promote ring closure, forming the bicyclic structure with the desired substituents.

Key Research Findings

  • The synthesis of thietane derivatives via double nucleophilic displacements of 1,3-dihaloalkanes with sodium sulfide demonstrates the utility of such methods for constructing strained bicyclic systems.
  • The intramolecular cyclization of γ-mercaptoalkanols using phosphines or other activating agents efficiently yields thietane rings, which are analogous to the core structure of the target compound.

Data Table: Summary of Preparation Methods

Method Key Reactions Starting Materials Advantages Limitations References
Cyclization + Functionalization Diels-Alder, methylation, oxidation, amide coupling Dienes, dienophiles, aniline derivatives High regioselectivity, structural diversity Multi-step, time-consuming ,
Nucleophilic Displacement Halogenation, nucleophilic substitution, intramolecular cyclization Halogenated bicyclics, thiolates, amines Fewer steps, suitable for complex modifications Requires reactive intermediates

Research Findings and Notes

  • Recent advances emphasize the efficiency of nucleophilic displacement reactions for constructing complex bicyclic systems with high regio- and stereoselectivity.
  • Oxidation strategies are critical for installing the dioxo groups at positions 2 and 3, often achieved through controlled oxidations of dihydro intermediates.
  • Amide bond formation is typically performed under mild conditions using carbodiimide reagents, ensuring compatibility with sensitive functional groups.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.